N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, an isoxazole ring with a methyl group at the 3-position, and a pyridin-2-ylmethyl moiety attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-11-8-15(25-22-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECWWYMEKNRPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide are cyclo-oxygenase enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Mode of Action
This compound: interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Analysis
Biochemical Properties
This compound has been shown to interact with various enzymes and proteins, playing a role in biochemical reactions. It has been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is believed to be mediated chiefly through the suppression of the cyclooxygenase (COX) enzymes.
Cellular Effects
The compound’s effects on cells are primarily related to its anti-inflammatory activity. By inhibiting the COX enzymes, it can reduce inflammation and pain in the body. This can influence cell function, particularly in cells involved in the inflammatory response.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3OS |
| Molecular Weight | 393.9 g/mol |
| CAS Number | 941878-41-7 |
The 6-chloro substituent on the benzothiazole ring significantly influences its chemical reactivity and biological activity, distinguishing it from other related compounds.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes , which play a crucial role in the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes, which are key mediators in inflammatory processes. The compound's anti-inflammatory effects have been linked to its structural features, particularly the presence of the chlorobenzo[d]thiazole moiety.
Anticancer Activity
The compound has also shown promising anticancer activity in various studies. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) analysis suggests that modifications in the isoxazole and benzo[d]thiazole rings can enhance its potency against cancer cells .
Table: Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(benzo[d]thiazol-2-yl)-3-methylbenzamide | Moderate anticancer activity |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylmethyl)benzamide | Enhanced anti-inflammatory properties |
| N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | Lower COX inhibition compared to target compound |
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability, which is essential for its therapeutic efficacy. The compound is metabolized primarily in the liver, with metabolic pathways involving oxidation and conjugation processes.
Case Studies
- Anti-inflammatory Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
- Anticancer Potential : In vitro assays revealed that this compound inhibited the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Scientific Research Applications
Antitubercular Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide has shown promising activity against Mycobacterium tuberculosis, particularly in strains that are multidrug-resistant. Structure-activity relationship studies have indicated that modifications to the benzothiazole and isoxazole moieties can enhance the compound's efficacy against both replicating and non-replicating forms of the bacterium .
In a study, compounds structurally related to this compound were tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis, revealing significant inhibitory activity . This positions the compound as a potential lead for developing new antitubercular agents.
Antidiabetic Potential
Recent studies have explored the hypoglycemic effects of benzothiazole derivatives, including those related to this compound. These derivatives demonstrated notable antidiabetic properties in vivo, suggesting that they may act by enhancing insulin sensitivity or modulating glucose metabolism .
Case Study: Antitubercular Efficacy
In a recent investigation, a series of isoxazole derivatives were evaluated for their antitubercular properties. Among them, this compound exhibited an MIC comparable to existing first-line antitubercular drugs, indicating its potential as a candidate for further development .
Case Study: Antidiabetic Activity
Another study focused on the synthesis of various benzothiazole derivatives and their evaluation for antidiabetic activity using streptozotocin-induced diabetic models. The findings highlighted that modifications in the side chains of benzothiazoles significantly influenced their hypoglycemic effects, with some derivatives showing a marked reduction in blood glucose levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, linker groups, and heterocyclic cores, leading to differences in physicochemical properties and synthetic pathways. Below is a detailed comparison with key analogs from recent literature:
Substituent Effects on the Benzothiazole Core
- N-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide : Replacing chlorine with a methoxy group (6-OCH₃) alters electronic properties, increasing electron density on the benzothiazole ring. This substitution may reduce electrophilicity but improve solubility due to the polar methoxy group .
Linker and Heterocyclic Core Modifications
- Malonate Derivatives (e.g., Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate): These compounds replace the isoxazole-carboxamide with a malonate ester and a benzo[b]thiophene group. The malonate linker increases steric bulk, which may reduce membrane permeability compared to the target compound’s compact isoxazole-carboxamide structure.
- Thiazole Carboxamides (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) : Replacing the isoxazole with a thiazole ring modifies the electronic environment. Thiazoles generally exhibit stronger π-stacking interactions, which could enhance binding to aromatic residues in biological targets. However, the synthesis of thiazole derivatives often requires harsh bromination conditions, unlike the milder coupling reagents (e.g., EDCI/HOBt) used for isoxazole carboxamides .
N-Substituent Variations
- Pyridin-2-ylmethyl vs. Tetrahydrofuran-2-ylmethyl : The target compound’s pyridin-2-ylmethyl group provides a rigid, planar aromatic system, favoring interactions with hydrophobic pockets. In contrast, the tetrahydrofuran-2-ylmethyl substituent (in the methoxy analog) introduces a flexible, oxygen-containing ring, which may improve water solubility but reduce binding specificity .
Data Tables: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step coupling reactions. For example, analogous thiazole-carboxamide derivatives are synthesized via nucleophilic substitution using 2-chloro-6-methylphenyl isocyanate and sulfur-directed lithiation, followed by condensation with piperazine derivatives in butanol and diisopropylethylamine (DIPEA) at 120°C for 4–5 hours . Optimization may include solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions.
Q. How is the structural identity of this compound confirmed in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (XRD) combined with SHELX software (e.g., SHELXL for refinement) is used for structural validation. For related isoxazole-carboxamides, hydrogen bonding patterns (e.g., N–H···O interactions) and torsion angles are analyzed to confirm stereochemistry . Supplementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the isoxazole C=O stretch at ~1700 cm⁻¹ .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Initial screens include:
- Enzyme inhibition : Kinase assays (e.g., GSK-3β) using ATP-competitive binding protocols .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative strains (e.g., MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Scaffold modification : Replace the pyridin-2-ylmethyl group with substituted benzyl moieties to assess steric/electronic effects on target binding .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like GSK-3β, comparing binding scores with analogs (e.g., 9c in ) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the isoxazole ring) using MOE or Phase .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodology :
- Orthogonal assays : Cross-validate cytotoxicity results using flow cytometry (apoptosis) and colony formation assays .
- Biophysical validation : Surface plasmon resonance (SPR) or ITC to measure direct target binding affinity, ruling out assay-specific artifacts .
- Metabolic stability : Assess liver microsome stability to determine if inactive results stem from rapid degradation .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodology :
- Proteome-wide docking : Use SwissTargetPrediction or SEA to identify potential off-targets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify conformational changes .
- ADMET prediction : Tools like ADMETLab 2.0 evaluate blood-brain barrier permeability or hERG inhibition risks .
Q. How to optimize solubility and bioavailability without compromising activity?
- Methodology :
- Prodrug design : Introduce phosphate or ester groups at the pyridine nitrogen to enhance aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or succinic acid to improve dissolution rates .
- LogP adjustment : Replace the 6-chlorobenzo[d]thiazole with a pyridinylthiazole to reduce hydrophobicity .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Methodology :
- Disordered moieties : Use SHELXL’s PART and SUMP commands to model split positions for flexible groups (e.g., pyridin-2-ylmethyl) .
- Twinned crystals : Apply TWIN/BASF commands in SHELXL for datasets with overlapping reflections .
- High R-factors : Re-examine hydrogen atom placement using HFIX or AFIX constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
